

Technical and Scientific Advisory: Investigating "Calcium Pangamate" and Its Physiological Effects

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Compound of Interest		
Compound Name:	Calcium pangamate	
Cat. No.:	B1171861	Get Quote

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. "Calcium Pangamate," also known as "Pangamic Acid" or "Vitamin B15," does not have a standardized chemical identity, and its sale has been restricted by the U.S. Food and Drug Administration (FDA) due to safety concerns and a lack of proven nutritional value or therapeutic efficacy.[1][2][3] The information presented herein summarizes historical data and outlines necessary scientific steps for investigating any novel compound. It should not be interpreted as an endorsement or a guide for the use of "calcium pangamate."

Frequently Asked Questions (FAQs): Pre-Research Considerations

This section addresses critical questions that must be resolved before any dosage optimization studies can be responsibly designed for a substance marketed as "**calcium pangamate**."

Q1: What is the precise chemical identity of "calcium pangamate?"

A1: There is no single, scientifically verified chemical structure for "calcium pangamate" or "pangamic acid".[2][4] Research and commercial preparations have included a wide variety of substances, such as:

Troubleshooting & Optimization





- The originally claimed, but never successfully synthesized, d-gluconodimethylamino acetic acid.[1]
- Mixtures of N,N-Dimethylglycine (DMG) and calcium gluconate.[3]
- Diisopropylamine dichloroacetate, which readily hydrolyzes into known toxic compounds.[1]
- Pharmacologically inert materials, including lactose.[1]

Actionable Guidance for Researchers: Before initiating any study, the first critical step is to perform a thorough chemical analysis of your test substance using methods like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to determine its exact composition and purity. Without a confirmed identity, any experimental results will be uninterpretable and irreproducible.

Q2: What are the proposed mechanisms of action for the components found in "calcium pangamate" preparations?

A2: The most frequently cited potential mechanism is related to N,N-Dimethylglycine (DMG), a component in some formulations.[5] It is hypothesized that DMG may act as a methyl donor in transmethylation processes, similar to methionine or betaine.[5][6] This could theoretically influence a wide range of metabolic pathways. Other proposed, but largely unproven, effects include enhancing cellular oxygen utilization, stimulating oxidative metabolism, and possessing antioxidant properties.[5][6][7][8]

Actionable Guidance for Researchers: Mechanistic hypotheses must be tested with rigorous in vitro and cellular assays. For the transmethylation hypothesis, this could involve measuring the methylation of specific substrates in the presence of your isolated compound. For oxygen utilization claims, experiments using cell culture models under hypoxic conditions would be a necessary starting point.

Q3: What is the established safety and toxicity profile of "calcium pangamate?"

A3: The safety profile is unknown because the identity of the substance is not standardized. The FDA has stated that pangamic acid products are unsafe for use.[3] Furthermore, mutagenicity analyses (Ames test) on compounds commonly found in "pangamic acid" preparations, such as diisopropylamine dichloroacetate and dimethylglycine mixed with sodium



nitrite, have yielded positive results, suggesting a potential cancer risk.[1] While some older Russian literature claims a lack of toxicity in animal studies, these reports often lack the rigor of modern toxicological assessments.[5][6]

Actionable Guidance for Researchers: A comprehensive toxicological evaluation is mandatory for any novel or uncharacterized compound. This includes in vitro cytotoxicity and mutagenicity assays, followed by in vivo acute and chronic toxicity studies in animal models according to established regulatory guidelines (e.g., OECD, FDA).

Q4: Are there any reliable historical data on dosages used in previous studies?

A4: Yes, but these data come with significant caveats. The studies were often uncontrolled, the exact composition of the "calcium pangamate" used was not specified, and the research does not meet modern clinical trial standards.[1][5] These dosages are provided for historical context only and are not recommendations.

Summary of Historical Dosages (For Informational Purposes Only)



Subject	Dosage Range	Route of Administration	Reported Observations (Uncontrolled)	Reference(s)
Human (Athletes)	100 - 300 mg/day for 3 days	Oral	Lowered serum lactic acid and glucose after exercise compared to control treatments.	[5]
Human (Clinical)	15 - 20 mg/day for 20-30 days	Intramuscular Injection	Used in various clinical contexts in the former Soviet Union.	[6]
Human (Clinical)	40 - 50 mg/day	Intra-abdominal Injection	Used in various clinical contexts in the former Soviet Union.	[6]
Human (Clinical)	50 - 100 mg/day	Oral	Used in various clinical contexts in the former Soviet Union.	[6]
Rats	200 mg/kg	Subcutaneous Injection	No toxic effects reported in one study.	[5]
Rats	2,000 mg/kg	Not Specified	No toxic effects reported in one study.	[6]



Cats

75 mg/kg for 3

Subcutaneous

Survival following
days

Injection

Surgically
induced coronary
artery occlusion.

Foundational Experimental Protocol: Characterizing a Putative Bioactive Compound

Optimizing dosage is premature. The following protocol outlines the foundational steps required to characterize any compound, such as one isolated from a "calcium pangamate" preparation, before dose-response studies can be contemplated.

Objective: To establish the identity, purity, safety, and basic pharmacokinetic profile of a test compound.

Phase 1: Chemical Characterization

- Compound Identification:
 - Utilize NMR and Mass Spectrometry to elucidate the chemical structure.
 - Compare the spectral data with known reference standards if available.
- Purity Assessment:
 - Use HPLC to determine the percentage purity of the compound.
 - Identify and quantify any impurities present.

Phase 2: In Vitro Safety and Mechanism Screening

- · Cytotoxicity:
 - Perform a cell viability assay (e.g., MTT, LDH) using relevant cell lines (e.g., HepG2 for liver toxicity) to determine the concentration that causes 50% cell death (IC50).



- Mutagenicity:
 - Conduct an Ames test to assess the mutagenic potential of the compound.
- Mechanism of Action Assay:
 - Based on the compound's structure (e.g., if identified as DMG), select a relevant assay.
 For a methyl donor hypothesis, use a methyltransferase activity assay.

Phase 3: In Vivo Pharmacokinetics and Tolerability (Animal Model)

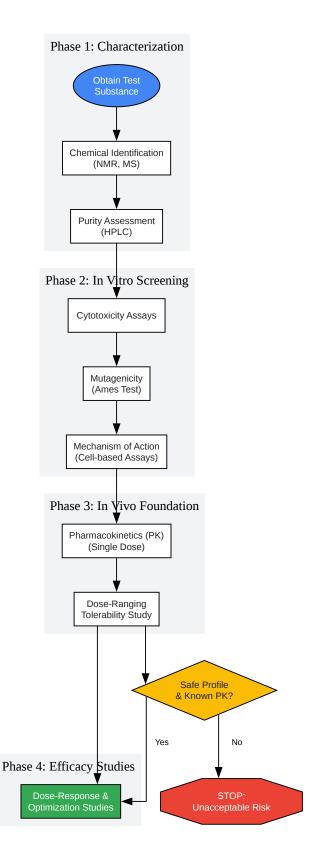
- Single Dose Pharmacokinetics (PK):
 - Administer a single, low dose of the purified compound to a small cohort of rodents (e.g., rats) via intravenous and oral routes.
 - Collect blood samples at multiple time points.
 - Analyze plasma concentrations of the compound using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life, bioavailability).
- Dose-Ranging Tolerability Study:
 - Administer escalating doses of the compound to different groups of animals.
 - Monitor for clinical signs of toxicity, changes in body weight, and food/water intake for a minimum of 7-14 days.
 - Conduct terminal necropsy and histopathology on key organs to identify any treatmentrelated changes. This will help establish a Maximum Tolerated Dose (MTD).

Only after completing these foundational steps can a researcher begin to design controlled experiments to investigate physiological responses and optimize dosage.

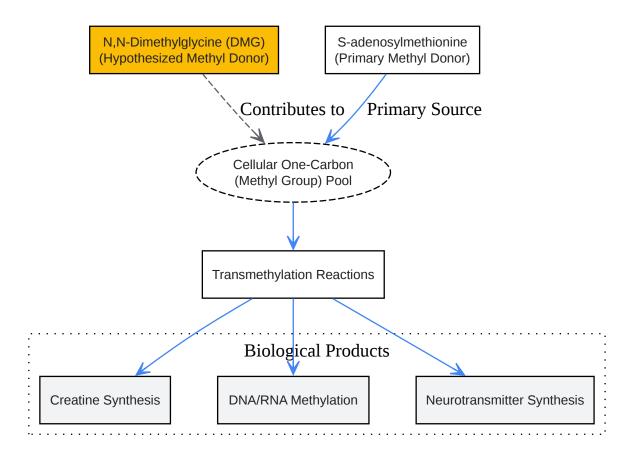
Visualizations

Logical Workflow for Investigating a Novel Compound









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